1-Aminocyclohexanecarbothioamide

Description

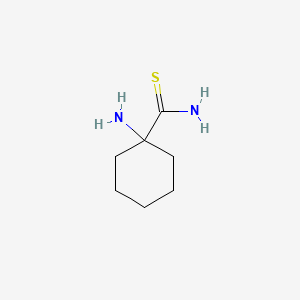

1-Aminocyclohexanecarbothioamide is a cyclohexane derivative featuring an amino group (–NH₂) and a carbothioamide (–C(S)NH₂) moiety.

Properties

IUPAC Name |

1-aminocyclohexane-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZXXCPUADJELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=S)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902683 | |

| Record name | NoName_3230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-Amino-1-cyclohexanecarboxylic Acid

- Structure : Cyclohexane ring with –NH₂ and –COOH groups.

- Molecular Weight : 143.18 g/mol.

- Melting Point : >300°C .

- Key Differences : The carboxylic acid (–COOH) group enhances polarity and hydrogen-bonding capacity compared to the carbothioamide (–C(S)NH₂) group in the target compound. This difference likely impacts solubility (higher aqueous solubility for the carboxylic acid) and metabolic stability .

1-Aminocyclopropane-1-carboxylic Acid

- Structure : Cyclopropane ring with –NH₂ and –COOH groups.

- Molecular Weight : 115.13 g/mol.

- Key Differences: The smaller cyclopropane ring introduces significant ring strain, increasing reactivity.

Substituent Modifications

1-Amino-4-butylcyclohexane

1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide Hydrochloride

- Structure : Cyclohexane with –NH₂, a carboxamide (–CONH₂), and a thiophene-methyl group.

- Molecular Weight : 274.81 g/mol.

- The carboxamide group (–CONH₂) is less electron-withdrawing than carbothioamide (–C(S)NH₂), altering reactivity in nucleophilic substitutions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 1-Aminocyclohexanecarbothioamide | ~160 (estimated) | N/A | –NH₂, –C(S)NH₂ |

| 1-Amino-1-cyclohexanecarboxylic Acid | 143.18 | >300 | –NH₂, –COOH |

| trans-2-Amino-1-cyclohexanecarboxylic Acid | 143.18 | 274–278 | –NH₂, –COOH |

| 1-Aminocyclopropane-1-carboxylic Acid | 115.13 | N/A | –NH₂, –COOH |

| 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide HCl | 274.81 | N/A | –NH₂, –CONH₂, thiophene |

Notes and Limitations

Data Gaps: Direct physicochemical or biological data for this compound are absent in the provided evidence; comparisons rely on structurally related analogs.

Synthetic Relevance: The carbothioamide group’s unique reactivity positions it as a candidate for organocatalysis or metal-organic frameworks, though further research is needed.

Contradictions: Safety profiles vary widely among analogs (e.g., non-hazardous 1-amino-4-butylcyclohexane vs. hazardous bromomethylcyclohexane), emphasizing the need for compound-specific risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.